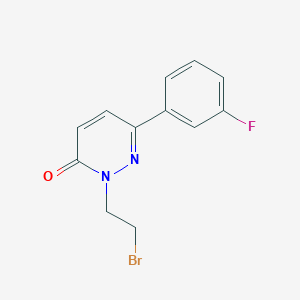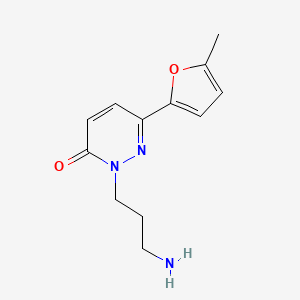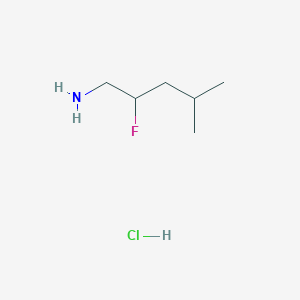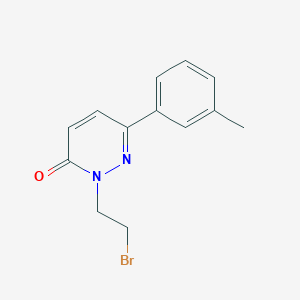
6-(噻吩-2-基)嘧啶-4-羧酸乙酯
描述
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
噻吩衍生物,包括像6-(噻吩-2-基)嘧啶-4-羧酸乙酯这样的化合物,已被研究其抗菌特性。 它们被认为是开发新型抗菌剂的潜在候选者,因为它们对多种微生物菌株有效 .
止痛和抗炎用途
这些化合物也表现出止痛和抗炎活性,使它们在研发新的止痛药和抗炎药方面具有价值 .
降压特性
研究表明,噻吩衍生物可能具有降压作用,这可能有利于治疗高血压 .
抗肿瘤活性
有证据表明,某些噻吩衍生物可能具有抗肿瘤特性,为癌症治疗研究提供了一条潜在途径 .
腐蚀抑制
在材料科学领域,这些化合物因其抑制金属腐蚀的能力而受到探索,这对于延长各种行业中金属部件的使用寿命至关重要 .
发光二极管 (LED) 制造
噻吩衍生物因其半导体特性而被用于 LED 的制造,促进了显示技术的进步 .
多核嘧啶衍生物的合成
6-(噻吩-2-基)嘧啶-4-羧酸乙酯可用作合成多核嘧啶衍生物的前体,这些衍生物具有多种药理活性 .
生物活性化合物的开发
作用机制
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .
生化分析
Biochemical Properties
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antioxidant, and anticancer activities . The compound interacts with enzymes such as prolyl-4-hydroxylase, which is involved in collagen synthesis . Additionally, it has shown inhibitory effects on microbial enzymes, contributing to its antimicrobial properties .
Cellular Effects
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit cytotoxic activity against human lung cancer cell lines, indicating its potential as an anticancer agent . The compound affects cell signaling pathways by inhibiting specific kinases, leading to altered gene expression and reduced cell proliferation . Furthermore, its antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as prolyl-4-hydroxylase, inhibiting their activity and thereby affecting collagen synthesis . Additionally, it interacts with microbial enzymes, disrupting their function and contributing to its antimicrobial properties . The compound also modulates gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. Its degradation products may have different biological activities, which can influence long-term cellular effects . In in vitro studies, the compound has shown sustained cytotoxic activity against cancer cells, while in in vivo studies, its effects on cellular function have been consistent over time .
Dosage Effects in Animal Models
The effects of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This process results in the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its influence on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . It accumulates in specific tissues, where it exerts its biological effects. The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biological activity. Studies have shown that the compound accumulates in the cytoplasm and nucleus, where it modulates gene expression and cellular processes .
属性
IUPAC Name |
ethyl 6-thiophen-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBBRGYKCMIAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










amine hydrochloride](/img/structure/B1484497.png)

amine hydrochloride](/img/structure/B1484502.png)

![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)

